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Introduction

Diethyl 2-(dimethylaminomethylidene)propanedioate is a substituted diethyl malonate
derivative. Compounds within this class are recognized for their utility as versatile intermediates
in organic synthesis. The presence of the enamine functional group, conjugated with two ester
moieties, imparts unique reactivity, making it a valuable building block for the synthesis of
various heterocyclic compounds and molecules with potential biological activity. This technical
guide provides a comprehensive overview of the known physicochemical properties, synthetic
methodologies, and potential applications of Diethyl 2-
(dimethylaminomethylidene)propanedioate.

Physicochemical Properties

Quantitative data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not extensively
reported in publicly available literature. The following table summarizes its fundamental
properties. Where experimental data for the target compound is unavailable, information for the
closely related compound, diethyl malonate, is provided for comparative purposes and to offer
an estimated profile.
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Property Value Source
diethyl 2-
IUPAC Name [(dimethylamino)methylene]pro  --INVALID-LINK--
panedioate
CAS Number 18856-68-3 --INVALID-LINK--
Molecular Formula C10H17NOa --INVALID-LINK--
Molecular Weight 215.25 g/mol --INVALID-LINK--
_ Not Reported (Likely a liquid or
Physical State ) ) N/A
low-melting solid)
) ) Not Reported (Diethyl
Melting Point N/A
malonate: -50 °C)
Not Reported (Diethyl
Boiling Point malonate: 199.3 °C at 760 N/A
mmHgQ)
Not Reported (Diethyl
Density malonate: 1.055 g/cm3 at 20 N/A
OC)
N Not Reported (Likely soluble in
Solubility N/A

common organic solvents)

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Diethyl 2-

(dimethylaminomethylidene)propanedioate is not readily available in the reviewed literature, a

general and effective method for the synthesis of analogous enaminones involves the reaction

of an amine with an activated malonate derivative.

Experimental Protocol: General Synthesis of Diethyl 2-
((@mino)methylene)malonates
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This protocol is adapted from methodologies used for structurally similar compounds and
represents a likely effective route.

Reaction:

A primary or secondary amine is reacted with diethyl ethoxymethylenemalonate (DEEM) or
dimethylformamide-diethylacetal (DMF-DEA). The use of DMF-DEA is particularly relevant for
the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.

Procedure using Dimethylformamide-diethylacetal (DMF-DEA):

To a solution of diethyl malonate (1.0 equivalent) in an appropriate aprotic solvent (e.g.,
toluene, THF, or acetonitrile), add dimethylformamide-diethylacetal (1.0-1.2 equivalents).

e The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the
starting materials.

e Upon completion, the solvent and volatile byproducts are removed under reduced pressure.

e The crude product is then purified, typically by vacuum distillation or column chromatography
on silica gel, to yield the desired Diethyl 2-(dimethylaminomethylidene)propanedioate.

Visualization of the Synthetic Workflow:
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Caption: Synthetic workflow for Diethyl 2-(dimethylaminomethylidene)propanedioate.
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Spectroscopic Characterization

Detailed experimental spectra for Diethyl 2-(dimethylaminomethylidene)propanedioate are not
available. However, based on its structure and data from analogous compounds, the expected
spectral characteristics are outlined below.

e 1H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the two
ethyl groups (a quartet and a triplet), a singlet for the vinylic proton, and singlets for the two
methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the
electron-donating nitrogen and electron-withdrawing ester groups.

e 13C NMR Spectroscopy: The spectrum should display signals for the carbonyl carbons of the
ester groups, the carbons of the double bond, the carbons of the ethyl groups, and the
carbons of the dimethylamino group.

« Infrared (IR) Spectroscopy: A gas-phase IR spectrum for this compound is available from the
NIST Chemistry WebBook. Key expected absorptions include strong C=0 stretching
vibrations for the ester groups, C=C stretching for the double bond, and C-N stretching
vibrations.

e Mass Spectrometry: The NIST Chemistry WebBook also provides the mass spectrum
(electron ionization) for this compound, which can be used for its identification.

Biological Activity

While there is no specific report on the biological activity of Diethyl 2-
(dimethylaminomethylidene)propanedioate, the broader class of enaminones and related
diethyl malonate derivatives has been investigated for various biological activities.

Notably, a study on Diethyl 2-((arylamino)methylene)malonates, which are structurally similar,
has demonstrated their potential as antifungal agents against Fusarium oxysporum. This
suggests that Diethyl 2-(dimethylaminomethylidene)propanedioate may also possess
antifungal properties and could be a candidate for further investigation in this area.

Visualization of Potential Biological Investigation Workflow:
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Biological Testing
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Caption: Workflow for investigating the potential antifungal activity.

Conclusion

Diethyl 2-(dimethylaminomethylidene)propanedioate is a potentially valuable synthetic
intermediate. While its physicochemical properties are not yet fully characterized in the public
domain, established synthetic routes for analogous compounds provide a clear path for its
preparation. The reported antifungal activity of structurally related molecules suggests a
promising avenue for future research into the biological applications of this compound,
particularly in the development of novel antifungal agents. Further experimental work is
required to fully elucidate its properties and potential.

« To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Diethyl
2-(dimethylaminomethylidene)propanedioate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-
dimethylaminomethylidene-propanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b101224?utm_src=pdf-body-img
https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-dimethylaminomethylidene-propanedioate
https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-dimethylaminomethylidene-propanedioate
https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-dimethylaminomethylidene-propanedioate
https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-dimethylaminomethylidene-propanedioate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b101224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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